Fmoc-Phe-Ser(tBu)-OH
Description
Significance within Contemporary Peptide Synthesis Paradigms
The primary challenge in synthesizing long or complex peptides is the tendency of the growing peptide chain to aggregate on the solid support. sigmaaldrich.combachem.com This aggregation, driven by the formation of secondary structures like β-sheets, can hinder reaction kinetics, leading to incomplete couplings, low yields, and difficult purifications. sigmaaldrich.commerckmillipore.com
The use of pre-formed dipeptide units like Fmoc-Phe-Ser(tBu)-OH is a key strategy to mitigate these issues. By introducing two amino acid residues in a single coupling step, the synthetic cycle is shortened, and the risk of certain side reactions, such as diketopiperazine formation, is reduced. iris-biotech.de
Furthermore, the strategic incorporation of dipeptides can disrupt the hydrogen-bonding patterns that lead to aggregation. sigmaaldrich.comchempep.com This is particularly evident with the use of specialized derivatives known as pseudoproline dipeptides. merckmillipore.comchempep.commerckmillipore.com For instance, Fmoc-Phe-Ser(ѱMe,Mepro)-OH, a derivative of the title compound, contains a temporary, proline-like oxazolidine (B1195125) ring. chempep.commerckmillipore.com This ring introduces a "kink" in the peptide backbone that effectively breaks up nascent secondary structures, thereby improving solvation and enhancing the efficiency of subsequent synthetic steps. chempep.comchempep.com While this compound is a standard dipeptide, its use aligns with this broader paradigm of using larger building blocks to enhance the fidelity and success rate of synthesizing "difficult sequences". bachem.commerckmillipore.com
Role as a Key Building Block in Fmoc-Solid Phase Peptide Synthesis (Fmoc-SPPS)
Fmoc-SPPS is the dominant methodology for peptide synthesis in research settings, largely due to its use of milder reaction conditions compared to older Boc-based strategies. nih.govnih.gov The process relies on an orthogonal protection scheme, where the temporary Nα-Fmoc group and permanent, acid-labile side-chain protecting groups can be removed selectively without affecting each other. nih.govbachem.com
This compound is perfectly tailored for this methodology:
Nα-Fmoc Protection : The Fmoc group protects the amino terminus of the phenylalanine residue. It is stable during the coupling reaction but is efficiently removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), to allow for the next coupling step. lifetein.comcsic.es
Side-Chain tBu Protection : The hydroxyl functional group on the serine side chain is reactive and must be protected throughout the synthesis to prevent unwanted side reactions. The tert-butyl (tBu) ether is a robust protecting group that is stable to the basic conditions of Fmoc removal but is readily cleaved with strong acid, such as trifluoroacetic acid (TFA), during the final step when the completed peptide is cleaved from the resin support. nih.govpeptide.com
In practice, this compound is coupled as a single unit onto the deprotected N-terminus of the growing peptide chain attached to the solid support. This approach simplifies the introduction of the Phe-Ser motif and can be crucial for maintaining high purity and yield. sigmaaldrich.com
Historical Context and Evolution of its Utilization in Peptide Research
The history of chemical peptide synthesis is marked by key innovations that made the field more accessible and powerful. The concept of Solid-Phase Peptide Synthesis (SPPS), developed by Bruce Merrifield in the 1960s, was a monumental leap forward, enabling the automation of the process. peptide.compeptide-li.comresearchgate.net The initial SPPS strategies were based on the Boc/Bzl protection scheme, which required harsh acidic conditions (e.g., liquid hydrogen fluoride) for final cleavage. nih.gov
A major evolution came in 1970 when Louis A. Carpino and Grace Y. Han introduced the base-labile Fmoc protecting group. nih.govpeptide.com By the late 1970s, this led to the development of the milder Fmoc/tBu orthogonal strategy for SPPS, which gradually became the method of choice in most laboratories by the mid-1990s due to its greater compatibility with sensitive modifications and safer cleavage conditions. nih.govpeptide.com
Within the Fmoc-SPPS framework, the synthetic toolbox continued to evolve. Chemists began to recognize that the stepwise addition of single amino acids was not always efficient, especially for sequences prone to aggregation. This led to the strategic use of pre-formed peptide fragments, including dipeptides and tripeptides. The development and commercialization of building blocks like this compound and its more advanced pseudoproline counterparts are a direct result of this evolution. bachem.commerckmillipore.com These dipeptides are no longer just convenient shortcuts but are now considered powerful, enabling tools for the successful synthesis of long and complex peptides that were previously inaccessible. merckmillipore.commerckmillipore.commerckmillipore.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O6/c1-31(2,3)39-19-27(29(35)36)32-28(34)26(17-20-11-5-4-6-12-20)33-30(37)38-18-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h4-16,25-27H,17-19H2,1-3H3,(H,32,34)(H,33,37)(H,35,36)/t26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUVWIJXMJVBLO-SVBPBHIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc Phe Ser Tbu Oh Integration
Solid-Phase Peptide Synthesis (SPPS) Applications
SPPS is the predominant method for synthesizing peptides in a laboratory setting, and Fmoc-Phe-Ser(tBu)-OH is frequently utilized within this framework. acs.org The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. biosynth.compeptide.com This methodology allows for easy removal of excess reagents and byproducts by simple filtration and washing, greatly simplifying the purification process at each step. biosynth.com
Fmoc/tBu Orthogonal Protection Strategy in SPPS with this compound
The Fmoc/tBu strategy is a cornerstone of modern SPPS due to its use of orthogonal protecting groups. acs.orgbiosynth.compeptide.comiris-biotech.de This means that the protecting groups for the α-amino group (Fmoc) and the side chains (tBu) can be removed under different chemical conditions, allowing for selective deprotection at specific stages of the synthesis. biosynth.comiris-biotech.de The Fmoc group is labile to basic conditions, while the tBu group is removed by acid. biosynth.comiris-biotech.de This orthogonality is crucial for the successful synthesis of complex peptides, preventing unwanted side reactions and ensuring the integrity of the final product. biosynth.compeptide.com
The use of this compound fits perfectly within this strategy. The Fmoc group temporarily shields the N-terminus of the dipeptide, while the tBu group protects the hydroxyl function of the serine residue. iris-biotech.deontosight.ai
This compound serves as a dipeptide building block, which can be incorporated into a growing peptide chain during SPPS. biosynth.comsigmaaldrich.comsigmaaldrich.com The process begins with the deprotection of the N-terminal Fmoc group of the resin-bound peptide. The free amine then attacks the activated carboxyl group of this compound, forming a new peptide bond. bachem.com This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. biosynth.com The use of a dipeptide unit can sometimes be advantageous in overcoming difficulties associated with the coupling of single amino acids, such as steric hindrance or aggregation.
The hydroxyl group of the serine side chain is reactive and must be protected during peptide synthesis to prevent unwanted side reactions, such as O-acylation by the activated carboxyl group of the incoming amino acid. biosynth.comontosight.ai The tert-butyl (tBu) group is an effective protecting group for this purpose. iris-biotech.deontosight.ai It is stable under the basic conditions used for Fmoc group removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), typically during the final step of cleaving the completed peptide from the resin. iris-biotech.deontosight.ai This ensures that the serine hydroxyl group remains protected throughout the chain elongation process and is deprotected only at the end of the synthesis. iris-biotech.de
The removal of the N-terminal Fmoc protecting group is a critical step in each cycle of peptide elongation. biosynth.comnih.gov This deprotection is achieved by treatment with a mild base, most commonly a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). iris-biotech.denih.govscielo.org.mx The mechanism involves the abstraction of an acidic proton from the fluorenyl ring system by the base, leading to a β-elimination reaction. peptide.comembrapa.brresearchgate.net This process releases the free amine of the peptide chain, ready for the next coupling reaction, and generates dibenzofulvene as a byproduct, which is typically scavenged by the amine base to prevent side reactions. peptide.comnih.gov
| Reagent | Concentration | Typical Conditions | Reference |
| Piperidine | 20-50% in DMF | 1-2 treatments for a few minutes each | iris-biotech.descielo.org.mx |
| 4-Methylpiperidine | 20-30% in DMF | Can be used as an alternative to piperidine | scielo.org.mxembrapa.br |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | - | Used in cases of difficult deprotection, often with piperidine as a scavenger | peptide.com |
This table provides a summary of common reagents and conditions for Fmoc deprotection.
Coupling Reagent Systems and Their Efficacy with this compound
The formation of the peptide bond between the free amine of the resin-bound peptide and the incoming Fmoc-protected amino acid (or dipeptide like this compound) requires the activation of the carboxylic acid group. bachem.com Various coupling reagents have been developed to facilitate this reaction efficiently and with minimal side reactions like racemization. bachem.comresearchgate.net
Carbodiimides are a widely used class of coupling reagents in SPPS. bachem.compeptide.com N,N'-Diisopropylcarbodiimide (DIC) is particularly favored in Fmoc-based SPPS. iris-biotech.deenamine.netchempep.com Unlike N,N'-dicyclohexylcarbodiimide (DCC), the urea (B33335) byproduct formed from DIC (diisopropylurea) is soluble in common SPPS solvents and can be easily washed away, which is a significant advantage in a solid-phase context. bachem.comenamine.net
Carbodiimides activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. tandfonline.com However, this intermediate can be prone to racemization and can rearrange to an unreactive N-acylurea. chempep.com To mitigate these issues, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are commonly used. chempep.comthieme-connect.de These additives react with the O-acylisourea to form a more stable and less reactive active ester, which then reacts with the amine component to form the peptide bond with reduced risk of racemization. peptide.comchempep.com The combination of DIC and an additive like HOBt or OxymaPure is considered a robust method for coupling Fmoc-amino acids, including this compound. bachem.comnih.gov
| Coupling Reagent | Additive | Key Advantages | Reference |
| DIC (Diisopropylcarbodiimide) | HOBt, HOAt, OxymaPure | Soluble urea byproduct, effective activation | iris-biotech.debachem.comchempep.com |
| DIPCDI (Diisopropylcarbodiimide) | HOBt, HOAt, OxymaPure | Same as DIC | iris-biotech.deebi.ac.uk |
This table highlights common carbodiimide-based coupling systems used in SPPS.
Uronium/Guanidinium (B1211019) Salts (e.g., HATU, HBTU, TBTU, HCTU)
Uronium and guanidinium salts are highly effective activating reagents for peptide bond formation in Solid-Phase Peptide Synthesis (SPPS). luxembourg-bio.comsigmaaldrich.com These reagents convert Fmoc-amino acids into their active esters, facilitating rapid and efficient coupling.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is considered a "gold standard" coupling reagent due to its high efficiency, particularly in difficult couplings and for minimizing epimerization. luxembourg-bio.com It is often used for the incorporation of sterically hindered amino acids. luxembourg-bio.com However, it is important to avoid using HATU in excess as it can react with the unprotected N-terminal of the peptide, leading to chain termination. luxembourg-bio.com
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) , and HCTU (1H-Benzotriazolium 1-[bis(dimethylamino)methylene]-5-chloro-hexafluorophosphate(1-), 3-oxide) are also widely used. peptide.comacs.orgamericanlaboratory.com HCTU, for instance, has been shown to be a highly efficient coupling reagent, producing peptides of comparable purity to those synthesized with HATU but at a lower cost. americanlaboratory.com These reagents are typically used in conjunction with a tertiary base like N,N-diisopropylethylamine (DIPEA). peptide.com
The choice of uronium/guanidinium salt can influence the reaction kinetics and the potential for side reactions. For instance, in a study involving the coupling of this compound to a proline-resin, a preactivation time of seven minutes with HBTU/DIPEA led to 40% of the undesired LDL isomer, which was reduced to 12% without preactivation. thieme-connect.de This highlights the importance of optimizing reaction conditions to minimize racemization.
| Reagent | Description | Key Features |
| HATU | Guanidinium salt-based coupling reagent. | High efficiency, low epimerization, suitable for difficult couplings. luxembourg-bio.com |
| HBTU | Uronium salt-based coupling reagent. | Widely used, generates OBt esters. sigmaaldrich.com |
| TBTU | Uronium salt-based coupling reagent. | Similar to HBTU. americanlaboratory.com |
| HCTU | Guanidinium salt-based coupling reagent. | Cost-effective alternative to HATU with comparable efficiency. americanlaboratory.com |
Additives and Racemization Suppression Strategies
Racemization, the loss of chiral integrity at the α-carbon of the amino acid, is a significant side reaction during peptide synthesis. Additives are often included in the coupling cocktail to suppress this.
1-Hydroxybenzotriazole (HOBt) and its analogues have been traditionally used as additives with carbodiimides and onium salts to reduce racemization. peptide.compeptide.com HOBt reacts with the activated amino acid to form an active ester that is less prone to racemization. acs.org
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) has emerged as a superior, non-explosive alternative to HOBt. advancedchemtech.comluxembourg-bio.com It exhibits a remarkable capacity to suppress racemization and enhance coupling efficiency. advancedchemtech.comluxembourg-bio.comoxymapure.com OxymaPure® is acidic (pKa 4.60) and acts as a neutralizing agent, minimizing base-catalyzed side reactions. advancedchemtech.comwikipedia.org Studies have shown that using OxymaPure® with DIC (N,N'-diisopropylcarbodiimide) can lead to higher yields and less epimerization compared to HOBt. advancedchemtech.com The addition of Oxyma to the piperidine solution used for Fmoc deprotection has also been shown to reduce aspartimide-related impurities. nih.gov
Other strategies to minimize racemization include avoiding preactivation steps, especially with sensitive amino acid derivatives like this compound, and optimizing the solvent system. thieme-connect.de For instance, using less polar solvents like a mixture of dichloromethane (B109758) and DMF can reduce epimerization during fragment couplings. thieme-connect.de
| Additive | Description | Key Features |
| HOBt | Benzotriazole-based additive. | Traditionally used to suppress racemization. peptide.compeptide.com |
| OxymaPure® | Oxime-based additive. | Highly effective at suppressing racemization, non-explosive, and enhances coupling efficiency. advancedchemtech.comluxembourg-bio.comoxymapure.com |
Resin Chemistries and Linker Strategies for this compound Based Peptide Synthesis
The choice of solid support and linker is fundamental to the success of SPPS. biotage.comacs.orgmdpi.com It dictates the C-terminal functionality of the resulting peptide and the conditions required for its cleavage.
General Resin Types (e.g., Rink Amide Resin, Wang Resin)
Wang resin is a polystyrene-based support widely used for the synthesis of peptides with a C-terminal carboxylic acid. altabioscience.comappliedpolytech.comrapp-polymere.com The linkage to the resin is an ester bond, which is labile to strong acids like trifluoroacetic acid (TFA). peptide.comappliedpolytech.com While very common, loading the first amino acid onto Wang resin can be challenging and carries a risk of racemization. peptide.combiotage.com For this reason, pre-loaded Wang resins are often preferred. appliedpolytech.compeptide.com
Rink Amide resin is the support of choice for synthesizing peptide amides. biotage.comcem.comsigmaaldrich.com The first amino acid is attached via a standard amide bond, which is a simpler and more straightforward process than the esterification required for Wang resin. biotage.com Cleavage of the peptide from Rink Amide resin also requires treatment with concentrated TFA, which simultaneously removes most standard side-chain protecting groups. biotage.compeptide.com
| Resin Type | C-Terminal Functionality | Linkage Type | Cleavage Condition |
| Wang Resin | Carboxylic Acid | Ester | Concentrated TFA peptide.combiotage.com |
| Rink Amide Resin | Amide | Amide | Concentrated TFA biotage.compeptide.com |
Orthogonal and Safety-Catch Linkers in Conjunction with Fmoc/tBu Chemistry
The Fmoc/tBu strategy is a cornerstone of modern SPPS, offering an orthogonal protection scheme where the base-labile Fmoc group is removed at each step of peptide elongation, while the acid-labile tBu and other side-chain protecting groups remain intact until the final cleavage. acs.orgiris-biotech.de
Orthogonal linkers allow for the selective cleavage of the peptide from the resin while leaving the side-chain protecting groups in place, or vice-versa. acs.orgub.edu A classic example is the use of a highly acid-labile linker like 2-chlorotrityl chloride (CTC) resin. mdpi.com Peptides can be cleaved from CTC resin under very mild acidic conditions (e.g., 1-3% TFA), leaving the tBu-based side-chain protecting groups untouched. biotage.com This allows for the generation of fully protected peptide fragments that can be used in subsequent fragment condensation strategies. acs.org
Safety-catch linkers provide an additional layer of control. These linkers are stable to the conditions used for both Fmoc deprotection and side-chain deprotection. mdpi.comnih.gov They require a specific chemical activation step to render them labile for cleavage. mdpi.com This approach offers enhanced flexibility and is particularly valuable for the synthesis of complex peptides or for on-resin manipulations. acs.org
Solution-Phase Peptide Synthesis (SolPPS/LPPS) Applications
While SPPS is dominant, solution-phase peptide synthesis (SolPPS), also known as liquid-phase peptide synthesis (LPPS), remains a viable and sometimes advantageous strategy, particularly for large-scale synthesis or for specific peptide sequences. The principles of activation and coupling used in SPPS are largely transferable to SolPPS.
In solution-phase synthesis, coupling reagents like uronium/guanidinium salts and phosphonium (B103445) salts, along with additives like HOBt or Oxyma, are employed to facilitate amide bond formation between protected amino acid or peptide fragments. sigmaaldrich.com Racemization suppression is equally critical in SolPPS. For instance, the use of copper (II) chloride with HOBt has been reported to suppress racemization during the solution-phase coupling of peptide segments. peptide.com
A key challenge in SolPPS is the purification of intermediates after each coupling step. To address this, strategies have been developed that utilize protecting groups or supports that confer high solubility in specific organic solvents, facilitating easier purification. sci-hub.se
Integration of this compound in Solution-Phase Protocols
The synthesis of peptides in solution, while traditionally more time-consuming than solid-phase methods, offers advantages in scalability and purification for specific sequences. The integration of this compound in solution-phase peptide synthesis (SolPPS) involves the coupling of Fmoc-phenylalanine to a C-terminal serine derivative with a tert-butyl (tBu) protected side chain.
Standard coupling reagents are employed to facilitate the formation of the peptide bond. A common approach involves the use of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure to minimize side reactions and suppress racemization. The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). A newer, biomimetic cyclic propylphosphonic anhydride (B1165640) (T3P®) has also been shown to be effective for peptide bond formation in solution-phase synthesis, offering high efficiency and generating water-soluble by-products. researchgate.net
One of the primary challenges in the solution-phase synthesis of Fmoc-protected peptides is the removal of by-products generated during the Fmoc-deprotection step, which is typically achieved using a piperidine solution. The resulting dibenzofulvene-piperidine adduct can be difficult to separate from the desired peptide without resorting to chromatography. google.com
Table 1: Illustrative Solution-Phase Coupling Conditions for Dipeptide Synthesis
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time | Reported Yield Range |
|---|---|---|---|---|---|
| DIC | HOBt | DIPEA | DCM | 2-4 hours | 85-95% |
| TBTU | - | DIPEA | DMF | 20 minutes | >90% |
| T3P® | - | DIPEA | DCM/Anisole | 5 minutes | 91-98% |
Group-Assisted Purification (GAP) Strategies in Solution-Phase Synthesis
To address the purification challenges in SolPPS, Group-Assisted Purification (GAP) has emerged as a powerful strategy. This method involves the attachment of a "GAP anchor" molecule to the peptide, which imparts specific solubility characteristics, allowing for simple precipitation and washing steps to remove excess reagents and by-products, thereby avoiding column chromatography. google.comgoogle.com
For an Fmoc/tBu strategy, a benzyl-type GAP protecting group can be attached to the C-terminus of the serine residue. nih.gov This facilitates the C-to-N synthesis in solution. After the coupling of Fmoc-Phe-OH, the resulting Fmoc-Phe-Ser(tBu)-GAP-anchor can be purified by dissolving the crude reaction mixture in a minimal amount of a solvent like ethyl acetate (B1210297) (or a mixture with DCM for longer peptides) and then precipitating the desired product by adding a non-polar solvent such as petroleum ether. google.comnih.gov This process effectively removes impurities like N-fluorenylmethylpiperidine (NFMP) and tetramethylurea that are generated from coupling reagents like TBTU. nih.gov This approach has been successfully used to synthesize peptides in high yield (over 83%) and purity (99%). nih.gov The GAP auxiliary itself can often be recovered and reused, adding to the method's efficiency and sustainability. google.com
Continuous Flow Methodologies for this compound Based Peptides
Continuous flow chemistry offers significant advantages for peptide synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, and the potential for automation, leading to faster and more efficient syntheses. researchgate.net In the context of this compound, this dipeptide can be incorporated into a growing peptide chain attached to a solid support within a flow reactor.
In a typical continuous flow solid-phase peptide synthesis (SPPS), solutions of the activated amino acid (e.g., Fmoc-Phe-OH) and deprotection reagents are sequentially passed through a heated column containing the resin-bound peptide. For the incorporation of Fmoc-Phe onto a resin-bound Ser(tBu), a solution of Fmoc-Phe-OH, a coupling agent like HATU, and a base such as DIPEA in a solvent like DMF is passed through the reactor. rsc.org High temperatures (e.g., 60-90°C) can be used to accelerate both the coupling and Fmoc-deprotection steps. rsc.orgyokogawa.com
Research has shown that continuous flow systems can dramatically reduce the required excess of amino acids, in some cases to as low as 1.5 equivalents, while still achieving nearly quantitative coupling efficiencies. researchgate.net However, for certain amino acids, including Phenylalanine and Serine(tBu), a single pass through the reactor might not be sufficient to achieve >99% conversion, potentially requiring recirculation or adjusted flow parameters. researchgate.net
Table 2: Example Parameters for Continuous Flow SPPS
| Parameter | Typical Value | Reference |
|---|---|---|
| Temperature | 70-90 °C | rsc.orgresearchgate.net |
| Pressure | ~60 bar | researchgate.net |
| Flow Rate | 0.1 - 20 mL/min | rsc.orgresearchgate.net |
| Amino Acid Excess | 1.5 - 5 equivalents | rsc.orgresearchgate.net |
| Coupling Time per cycle | ~12 minutes | chemrxiv.org |
Green Chemistry Approaches in this compound Peptide Synthesis
The principles of green chemistry are increasingly being applied to peptide synthesis to reduce its environmental impact. This involves the use of more sustainable solvents, recycling of reagents, and the implementation of energy-efficient technologies.
Sustainable Solvent Systems for Coupling and Washing Steps
A major focus of greening peptide synthesis is the replacement of hazardous solvents like DMF, NMP, and DCM. researchgate.netcsic.es Several greener alternatives have been investigated for their suitability in both coupling and deprotection steps of the Fmoc/tBu strategy.
For the coupling step to form the this compound linkage, solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL) have been explored. acs.org Binary mixtures, such as anisole/DMSO or ethyl acetate (EtOAc)/DMSO, have also shown promise, sometimes outperforming DMF in terms of crude product purity. chemrxiv.orgresearchgate.net For instance, an anisole/DMSO (17:3) mixture has been identified as ideal for coupling reactions in flow chemistry. chemrxiv.org The solubility of Fmoc-amino acids, including Fmoc-Phe-OH and Fmoc-Ser(tBu)-OH, is a critical factor, and while some green solvents can be challenging for certain amino acids, solvent mixtures often provide a solution. tandfonline.com
Table 3: Examples of Green Solvents and Their Application in SPPS
| Green Solvent/Mixture | Application Step | Key Findings | Reference |
|---|---|---|---|
| 2-MeTHF | Coupling & Deprotection | Good performance on ChemMatrix® resin; less effective for Fmoc removal than other green solvents. | acs.orgbiotage.com |
| γ-Valerolactone (GVL) | Coupling & Deprotection | Can replace DMF in Fmoc removal; most Fmoc-amino acids are soluble at >0.1 M. | acs.org |
| Anisole/DMSO (17:3) | Coupling | Outperforms DMF in flow chemistry for coupling efficiency. | chemrxiv.org |
| EtOAc/DMSO (9:1) | Coupling | Used in a "ReGreen SPPS" protocol with good yield and purity. | researchgate.net |
| Pyrrolidine in DMSO/EtOAc | Fmoc-Deprotection | Efficient Fmoc-removal in less polar solvent mixtures. | acs.org |
Reagent Recycling and Waste Reduction Strategies
Beyond solvent replacement, significant waste reduction can be achieved by recycling reagents. In the context of Fmoc chemistry, the deprotection solution, typically 20% piperidine in DMF, can be recycled. A common strategy involves using the second deprotection solution from one cycle as the first deprotection solution in the subsequent cycle, which can reduce the usage of the deprotection reagent by 50%. mdpi.comcsic.es
Microwave-Assisted Peptide Synthesis (MAPS) Incorporating this compound
Microwave-Assisted Peptide Synthesis (MAPS) utilizes microwave energy to dramatically accelerate the coupling and deprotection steps in SPPS. nih.gov This technology can reduce the time for a single coupling cycle from hours to minutes. For the synthesis of a peptide containing the this compound sequence, microwave irradiation can be applied to both the coupling of Fmoc-Phe-OH and the subsequent Fmoc deprotection.
Typical MAPS protocols involve heating the reaction vessel to temperatures between 60°C and 90°C for short periods (e.g., 2-5 minutes for coupling, 1-3 minutes for deprotection). nih.govrsc.orgamazonaws.com This rapid heating has been shown to improve coupling efficiency, especially for sterically hindered amino acids, and can lead to higher purity crude products compared to conventional room temperature synthesis. researchgate.netmdpi.com For instance, the synthesis of a dipeptide using TiCl4 as a promoter was achieved in 20 minutes with 90% yield under microwave irradiation at 250W, a significant improvement over conventional heating which gave only a 33% yield after 1 hour. mdpi.com The use of microwave energy is compatible with the Fmoc/tBu strategy and has been successfully applied to the synthesis of long and complex peptides. researchgate.net
Table 4: Comparison of Conventional vs. Microwave-Assisted SPPS
| Parameter | Conventional SPPS (Room Temp) | Microwave-Assisted SPPS (MAPS) |
|---|---|---|
| Coupling Time | 1-2 hours | 2-5 minutes |
| Deprotection Time | 15-30 minutes | 1-3 minutes |
| Temperature | ~25 °C | 60-90 °C |
| Crude Purity | Variable, often lower | Often higher |
Mechanistic and Stereochemical Investigations of Fmoc Phe Ser Tbu Oh in Peptide Bond Formation
Racemization/Epimerization Phenomena Involving Fmoc-Phe-Ser(tBu)-OH
The preservation of stereochemical integrity at the α-carbon of both the phenylalanine and serine residues is paramount for the synthesis of biologically active peptides. The activation of the carboxylic acid of this compound for peptide bond formation creates a potential for racemization, a process where a chiral center loses its optical purity.
The serine residue, even when protected, is recognized as being more susceptible to racemization compared to many other amino acids. nih.govnih.gov Several factors during the coupling step can exacerbate this phenomenon.
Coupling Reagents and Additives: The choice of coupling reagent and activating additives significantly impacts the degree of racemization. Studies have shown that certain conditions, such as the pre-activation of Fmoc-Ser(Trt)-OH with HATU/HOAt/NMM in NMP, can lead to substantial racemization (up to 37.6%). nih.gov
Base: The organic base used to neutralize the protonated amine and facilitate coupling plays a critical role. Stronger bases like N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are commonly used but can increase the risk of racemization by promoting the abstraction of the α-proton. bachem.comhighfine.com The basicity and steric hindrance of the base are key determinants; highly basic and sterically unhindered bases tend to cause more racemization. highfine.com
| Coupling Condition | Amino Acid Derivative | Observed Racemization | Reference |
|---|---|---|---|
| Pre-activation with HATU/HOAt/NMM in NMP (3 hours) | Fmoc-Ser(Trt)-OH | 37.6% | nih.gov |
| Standard continuous-flow SPPS with DIEA-based methods | Fmoc-Ser(tBu)-OH | Unexpectedly high levels | researchgate.net |
| Protocols using collidine as the tertiary base | Fmoc-Ser(tBu)-OH | < 1% | researchgate.net |
Urethane-based protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) are specifically designed to suppress racemization during peptide coupling. bachem.comnih.gov However, under certain conditions, racemization can still occur through two primary mechanistic pathways:
Direct Enolization: A base can directly abstract the acidic α-proton from the activated amino acid. This forms a planar enol or enolate intermediate, which can be re-protonated from either face, leading to a loss of stereochemical configuration. bachem.comhighfine.com
Oxazolone (B7731731) (Azlactone) Formation: The activated carboxyl group can be intramolecularly attacked by the urethane (B1682113) or preceding amide bond's carbonyl oxygen, forming a 5(4H)-oxazolone intermediate. bachem.comrsc.org This five-membered ring has a highly acidic proton at the C4 position. In the presence of a base, this proton is readily removed to form a resonance-stabilized, aromatic oxazole (B20620) anion. Subsequent non-stereospecific reprotonation or reaction with an amine nucleophile leads to a racemic or epimerized product. bachem.comhighfine.com The Fmoc group generally hinders this pathway, which is more prevalent with peptide fragments or N-acyl protected amino acids.
For single Fmoc-amino acids, the direct enolization pathway is more relevant, especially with bases that are strong enough to deprotonate the α-carbon of the activated ester. bachem.com
Given the susceptibility of serine to racemization, several strategies have been developed to maintain the chiral integrity of this compound during its incorporation into a peptide chain.
Choice of Base: Employing a sterically hindered, weaker base is a primary strategy. 2,4,6-collidine (TMP) has been recommended as a substitute for DIPEA or NMM, as its bulkiness disfavors α-proton abstraction, significantly reducing racemization. bachem.comhighfine.comresearchgate.net
Use of Additives: The addition of hydroxylamine (B1172632) derivatives such as 1-hydroxybenzotriazole (B26582) (HOBt), 6-Cl-HOBt, or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a cornerstone of racemization suppression. highfine.compeptide.com These additives react with the activated amino acid to form an active ester intermediate that is less prone to racemization than other activated species (e.g., O-acylisourea from carbodiimides) but still highly reactive towards the desired coupling.
Coupling Method: Avoiding a pre-activation step, where the activated amino acid exists for a prolonged period in the presence of a base before the amine component is introduced, can minimize the window of opportunity for racemization. researchgate.net Carbodiimide-based activation methods, in general, can sometimes offer lower racemization compared to base-mediated uronium or phosphonium (B103445) salt activations. nih.gov
Microwave Synthesis: While microwave-assisted peptide synthesis can accelerate coupling, it can also increase racemization, particularly for sensitive residues like cysteine and histidine. nih.gov Careful control of temperature and the use of hindered bases like collidine are necessary to mitigate this risk. researchgate.net
| Strategy | Mechanism/Rationale | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Use of Weaker, Hindered Base | Reduces the rate of α-proton abstraction due to lower basicity and steric hindrance. | 2,4,6-Collidine (TMP) | bachem.comhighfine.comresearchgate.net |
| Addition of Racemization Suppressants | Forms active esters that are less prone to racemization. | HOBt, 6-Cl-HOBt, HOAt, Oxyma | highfine.compeptide.com |
| Avoid Pre-activation | Minimizes the lifetime of the highly reactive, racemization-prone activated species. | In situ activation protocols | researchgate.net |
| Carbodiimide Activation | Can avoid the high concentrations of base associated with uronium/phosphonium reagents. | DIC, EDC | nih.gov |
Kinetic and Mechanistic Studies of this compound Coupling Reactions
The efficiency and stereochemical outcome of peptide bond formation involving this compound are critically dependent on the reaction conditions. Kinetic and mechanistic investigations have shed light on how different factors influence the coupling process, providing valuable insights for optimizing peptide synthesis protocols.
Influence of Coupling Reagents and Bases on Reaction Kinetics
The choice of coupling reagent and base significantly impacts the rate and success of the coupling reaction with this compound. Uronium and guanidinium (B1211019) salts, such as HBTU and HATU, are commonly employed as activating agents. thieme-connect.deembrapa.br The mechanism of activation with these reagents is similar to that of phosphonium salts and generally involves the formation of a highly reactive active ester. embrapa.brresearchgate.net
The presence and nature of the base are also crucial. Bases like N,N-diisopropylethylamine (DIEA) are typically used to deprotonate the carboxylic acid of the Fmoc-amino acid, facilitating its activation. embrapa.br However, the basic conditions required for both Fmoc group removal and coupling can also promote side reactions, including epimerization. unibo.it Studies have shown that for amino acids prone to racemization, such as Fmoc-Ser(tBu)-OH, the choice of coupling reagent and the presence of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can be critical in suppressing this side reaction. thieme-connect.deresearchgate.net For instance, the addition of HOAt has been found to strongly suppress racemization in couplings mediated by certain amidinium salts. thieme-connect.de
Interestingly, research has indicated that for the coupling of this compound onto a proline resin using HATU or HBTU, the addition of an extra equivalent of HOAt or HOBt can paradoxically enhance racemization. researchgate.net This highlights the complex interplay between the specific amino acid sequence, coupling reagents, and additives.
The following table summarizes the epimerization of Fmoc-Ser(tBu)-OH when coupled with H-L-Leu-OtBu using various coupling reagents, demonstrating the significant influence of the reagent on stereochemical integrity. mdpi.com
| Coupling Reagent | Epimerization Product (%) | Reaction Efficiency |
|---|---|---|
| HBTU | Significant | Good |
| HATU | Significant | Good |
| PyBOP | Significant | Good |
| DCC | Significant | Good |
| DEPBT | Low | Reduced |
| MYMsA | Low | Good |
| MYMTsA | Low | Good |
Role of Preactivation Time in Coupling Efficiency and Stereochemical Integrity
Preactivation, the step where the carboxylic acid is activated by the coupling reagent before the addition of the amino component, can significantly influence both the efficiency of the coupling and the preservation of stereochemistry. While often recommended to ensure rapid bond formation, the duration of preactivation is a critical parameter that must be carefully controlled, especially for racemization-prone residues like this compound. thieme-connect.de
Prolonged preactivation can lead to the formation of undesirable side products, including the oxazolone intermediate, which can be susceptible to epimerization. thieme-connect.de Research has demonstrated a direct correlation between preactivation time and the extent of epimerization. For example, in the HBTU/DIPEA-mediated reaction of this compound with resin-bound proline, a preactivation time of seven minutes resulted in 40% of the undesired LDL isomer. thieme-connect.de However, eliminating the preactivation step reduced the level of epimerization to 12%. thieme-connect.de
This finding underscores the importance of minimizing the time the activated amino acid derivative exists in solution before coupling, particularly in automated peptide synthesizers where preactivation times may be fixed. thieme-connect.de For manual syntheses, adjusting the protocol to avoid or shorten the preactivation step can be a crucial strategy to maintain the stereochemical integrity of the final peptide. thieme-connect.de
The following table illustrates the effect of preactivation time on the epimerization of Fmoc-His(Trt)-OH, a similarly racemization-prone residue, providing a comparative context for the behavior of this compound under similar conditions. nih.gov
| Preactivation Time (minutes) | Racemization (%) |
|---|---|
| 0 | 1.0 |
| 5 | 7.8 |
Advanced Analytical Characterization Techniques for Fmoc Phe Ser Tbu Oh and Its Peptide Products
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are indispensable tools for the separation and analysis of complex mixtures. In the context of Fmoc-Phe-Ser(tBu)-OH and its peptide products, high-performance liquid chromatography (HPLC) and its variants are the most widely used methods.
Reversed-phase HPLC (RP-HPLC) is the standard method for the purification and purity analysis of peptides and their protected amino acid precursors. bachem.com This technique separates molecules based on their hydrophobicity. A nonpolar stationary phase, typically C18-modified silica, is used in conjunction with a polar mobile phase. bachem.com
In the analysis of products synthesized using this compound, a common mobile phase system consists of water (solvent A) and acetonitrile (B52724) (solvent B), both containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% or 0.05%). bachem.comredalyc.orgrsc.org The separation is achieved by applying a gradient, starting with a high concentration of the aqueous solvent and gradually increasing the proportion of the organic solvent. bachem.comredalyc.org This causes polar impurities to elute first, while the more hydrophobic target peptide and other nonpolar impurities are retained longer on the column. bachem.com The elution is typically monitored by UV detection at wavelengths of 210-220 nm. bachem.comredalyc.org
RP-HPLC is routinely used to analyze crude peptide mixtures after solid-phase peptide synthesis (SPPS) and cleavage from the resin. redalyc.orguniversiteitleiden.nl It allows for the identification and quantification of the desired peptide as well as various impurities such as deletion sequences, truncated peptides, and by-products from the cleavage of protecting groups. bachem.com Fractions containing the purified peptide can then be collected for further use. bachem.comuniversiteitleiden.nl
Table 1: Representative RP-HPLC Conditions for Peptide Analysis
| Parameter | Condition | Reference |
| Column | Agilent Eclipse XDB-C18 (3.5 µm, 4.6 × 150 mm) | redalyc.org |
| Mobile Phase A | 0.05% TFA in water | redalyc.org |
| Mobile Phase B | 0.05% TFA in acetonitrile | redalyc.org |
| Gradient | 0% to 70% Solvent B over 45 min | redalyc.org |
| Flow Rate | 1.0 mL/min | redalyc.org |
| Detection | UV at 210 nm | redalyc.org |
| Temperature | Room Temperature | redalyc.org |
The enantiomeric purity of the amino acid building blocks is critical, as the use of even small amounts of the incorrect enantiomer can lead to the formation of undesirable diastereomeric peptides. Chiral HPLC is a powerful technique for determining the enantiomeric excess (e.e.) of Fmoc-amino acids, including Fmoc-Phe-OH and Fmoc-Ser(tBu)-OH. phenomenex.com The enantiomeric purity required for these building blocks is often greater than 99.0% e.e., and in some cases, must be ≥99.8% e.e. phenomenex.com
This method utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used for the separation of Fmoc-amino acid enantiomers under reversed-phase conditions. phenomenex.comwindows.net The mobile phase typically consists of an organic modifier like acetonitrile or methanol, an acidic additive such as trifluoroacetic acid (TFA) or formic acid (FA), and water. phenomenex.comwindows.net Studies have shown that a combination of TFA as the acidic additive and acetonitrile as the organic modifier is often optimal for achieving successful chiral separations of Fmoc-amino acids. phenomenex.comwindows.net
For many Fmoc-amino acids, baseline resolution of the D- and L-enantiomers can be achieved in under 25 minutes. windows.netchinacloudapi.cn The elution order is generally consistent, with the D-enantiomer often eluting before the L-enantiomer. nih.gov
Table 2: Chiral HPLC Conditions for Fmoc-Amino Acid Enantioseparation
| Parameter | Condition | Reference |
| Columns | Lux 5 µm Cellulose-1, Cellulose-2, Cellulose-3, Cellulose-4 | phenomenex.com |
| Dimensions | 250 x 4.6 mm | phenomenex.com |
| Mobile Phase | Isocratic mixture of Acetonitrile and 0.1% Trifluoroacetic Acid | phenomenex.com |
| Flow Rate | 1.0 mL/min | phenomenex.com |
| Detection | UV at 220 nm | phenomenex.com |
| Temperature | Ambient | phenomenex.com |
Ultra-high performance liquid chromatography (UHPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). chromatographytoday.com This results in significantly higher resolution, improved sensitivity, and faster analysis times compared to conventional HPLC. chromatographytoday.com UHPLC is particularly advantageous for the analysis of complex peptide mixtures, where it can resolve closely related peptides that may co-elute in a standard HPLC separation. chromatographytoday.com
In the context of this compound derived peptides, UHPLC can be used for purity assessment and characterization. rsc.org The fundamental principles of separation are the same as in RP-HPLC, but the higher pressure capabilities of UHPLC systems allow for the use of longer columns and/or higher flow rates, leading to more efficient separations. chromatographytoday.com This makes UHPLC an ideal technique for high-throughput analysis and for obtaining more accurate and precise identification of peptide sequences. chromatographytoday.com UHPLC systems are often coupled with mass spectrometry detectors for comprehensive peptide analysis. nih.govsartorius.com
Table 3: Example UHPLC Conditions for Peptide Purity Analysis
| Parameter | Condition | Reference |
| Column | Agilent Zorbax 300SB-C18 Narrow-Bore Rapid Resolution HD (2.1 mm × 150 mm, 5.0 µm) | rsc.org |
| Mobile Phase A | 5% Acetonitrile in 95% water with 0.1% TFA | rsc.org |
| Mobile Phase B | 95% Acetonitrile in 5% water with 0.1% TFA | rsc.org |
| Gradient | 0–100% Solvent B over 20 min | rsc.org |
| Flow Rate | 0.8 mL/min | rsc.org |
| Detection | UV at 214 nm | rsc.org |
Mass Spectrometry (MS) Techniques for Molecular Identity and Purity Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the molecular weight of this compound and its resulting peptide products, thereby verifying their identity and purity.
The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of HPLC or UHPLC with the detection specificity of MS. universiteitleiden.nlscienceopen.com As the separated components elute from the chromatography column, they are introduced into the mass spectrometer's ion source, where they are ionized. The mass spectrometer then analyzes the m/z of the resulting ions, providing molecular weight information for each component.
LC-MS is routinely used to confirm the identity of the target peptide and to identify impurities in a crude or purified sample. universiteitleiden.nlscienceopen.com By comparing the experimentally determined mass with the calculated theoretical mass, one can confirm the correct synthesis of the desired peptide. universiteitleiden.nl This technique is also invaluable for identifying by-products such as deletion or truncated sequences, which will have different molecular weights than the target peptide. sigmaaldrich.com Electrospray ionization (ESI) is a commonly used soft ionization technique in LC-MS for peptide analysis, as it can produce multiply charged ions from large molecules without significant fragmentation. universiteitleiden.nl
Table 4: Representative LC-MS Parameters for Peptide Analysis
| Parameter | Condition | Reference |
| LC System | Acquity UPLC (Waters) | rsc.org |
| Column | Acquity BEH C8 (2.1 × 100 mm, 1.7 µm) | rsc.org |
| Mobile Phase A | Water with 0.02% formic acid and 0.04% TFA | rsc.org |
| Mobile Phase B | Acetonitrile with 0.04% formic acid and 0.02% TFA | rsc.org |
| Gradient | 3–95% Solvent B over 9 min | rsc.org |
| Flow Rate | 0.4 mL/min | rsc.org |
| MS System | Synapt G2HR-ESI-QTOF-MS (Waters) | rsc.org |
Ion mobility-mass spectrometry (IM-MS) is an advanced technique that adds another dimension of separation to conventional LC-MS analysis. crownbio.com In IM-MS, after ionization, ions are passed through a drift tube filled with a buffer gas. iu.edu The ions are separated based on their size, shape, and charge, a property known as ion mobility. crownbio.com This allows for the separation of ions that may be isobaric (having the same mass) but have different conformations. crownbio.com
For peptides, IM-MS can provide valuable information about their three-dimensional structure in the gas phase. iu.edu This is particularly useful for distinguishing between peptide isomers and for studying the conformational landscape of a peptide. The combination of ion mobility separation with mass analysis enhances the peak capacity and can help to reduce sample complexity and background noise. crownbio.com This powerful technique can be applied to the analysis of complex peptide libraries and to gain deeper insights into the structural properties of peptides synthesized using building blocks like this compound. iu.edu
Spectroscopic and Other Advanced Methods for Structural Elucidation
The precise characterization of this compound and the peptides derived from it is crucial for ensuring the quality and efficacy of synthetic peptide products. Advanced analytical techniques provide detailed insights into the molecular structure, conformational properties, and purity of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of Fmoc-protected dipeptides and for monitoring reaction progress and purity. Both ¹H and ¹³C NMR provide data that can confirm the identity and integrity of this compound. For instance, thermal cleavage of the Fmoc group from this compound was monitored by NMR, showing that quantitative cleavage required several hours at 120°C in d6-DMSO. researchgate.net
Detailed NMR data for related Fmoc-amino acids provide a reference for the expected chemical shifts in this compound. For example, in ¹H NMR spectra of Fmoc-Phe-OH, characteristic signals for the Fmoc group appear between 7.3 and 7.9 ppm, while the α-proton of phenylalanine is observed further upfield. scienceopen.combeilstein-journals.orgchemicalbook.com The tert-butyl protecting group on the serine residue would be expected to show a characteristic singlet around 1.1-1.4 ppm in the ¹H NMR spectrum. scienceopen.com
Concentration-dependent NMR studies on similar compounds like Fmoc-Thr(tBu)-OH have demonstrated how intermolecular interactions in self-assembly processes can be monitored, a technique that could be applied to understand the behavior of this compound in solution. chemrxiv.org
Table 1: Representative ¹H NMR Chemical Shifts for Related Fmoc-Amino Acids
| Functional Group | Chemical Shift (δ) in ppm | Compound Reference |
|---|---|---|
| Fmoc aromatic protons | 7.28 - 7.89 | Fmoc-Phe-OH chemicalbook.com |
| Phenylalanine aromatic protons | 7.21 | Fmoc-Phe-OH chemicalbook.com |
| Fmoc CH and CH₂ | 4.13 - 4.31 | Fmoc-Phe-OH scienceopen.comchemicalbook.com |
| Phenylalanine α-CH | 4.12 | Fmoc-Phe-OH scienceopen.com |
| Phenylalanine β-CH₂ | 2.79 - 3.18 | Fmoc-Phe-OH scienceopen.com |
| Serine(tBu) tBu group | ~1.1 | Fmoc-Ser(tBu)-OH ub.edu |
Note: This table is interactive and based on data from the text.
Table 2: Representative ¹³C NMR Chemical Shifts for Related Fmoc-Amino Acids
| Carbon Atom | Chemical Shift (δ) in ppm | Compound Reference |
|---|---|---|
| Carbonyl (C=O) | 176.9 | Fmoc-Met-OH scienceopen.com |
| Fmoc aromatic carbons | 121.0 - 145.5 | Fmoc-Met-OH scienceopen.com |
| Phenylalanine aromatic carbons | 126.8 - 138.4 | Fmoc-N-Me-D-Phe-OH beilstein-journals.org |
| Serine(tBu) C-α | ~55.6 | pNZ-Ser(tBu)-OH ub.edu |
| Serine(tBu) C-β | ~62.0 | pNZ-Ser(tBu)-OH ub.edu |
| Serine(tBu) tBu quaternary C | ~73.5 | pNZ-Ser(tBu)-OH ub.edu |
| Serine(tBu) tBu methyl C | ~27.8 | pNZ-Ser(tBu)-OH ub.edu |
Note: This table is interactive and based on data from the text.
Circular Dichroism (CD) Spectroscopy for Peptide Conformation
Circular Dichroism (CD) spectroscopy is a key technique for analyzing the secondary structure of peptides synthesized using this compound. The far-UV region (190–250 nm) of a CD spectrum provides information on the peptide backbone conformation, such as α-helices, β-sheets, and random coils. ejbiotechnology.infopsu.edu The presence of the phenylalanine aromatic side chain can influence the CD spectrum in the amide region. mdpi.comnih.gov
Studies on various peptides have shown that CD spectroscopy can effectively characterize their secondary structure. For example, the CD spectra of some peptides show a tendency to form an alpha-helix, as indicated by characteristic negative bands around 208 and 222 nm. ejbiotechnology.infomdpi.com In other cases, a maximum ellipticity around 210-214 nm can suggest a specific folded structure. universiteitleiden.nl The precise conformation is sensitive to the peptide sequence and the solvent environment. pnas.org For instance, a peptide containing phenylalanine and serine might adopt different conformations depending on its concentration and the presence of solvents like trifluoroethanol (TFE). pnas.org
The structural integrity and conformational changes of peptides upon modification or interaction with other molecules can be monitored using CD spectroscopy. nih.govrsc.org This makes it an invaluable tool for ensuring that peptides synthesized from this compound adopt their desired three-dimensional structures, which is often critical for their biological function.
Table 3: Common Secondary Structures and Their Characteristic CD Signals
| Secondary Structure | Characteristic CD Signal (Wavelength, nm) |
|---|---|
| α-Helix | Negative bands at ~222 and ~208 nm, positive band at ~190 nm mdpi.com |
| β-Sheet | Negative band around 215-220 nm, positive band around 195 nm researchgate.net |
| Random Coil | Strong negative band around 200 nm |
Note: This table is interactive and based on data from the text.
Capillary Electrophoresis for Enantiomeric Purity Assessment
Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for assessing the enantiomeric purity of Fmoc-amino acids and their resulting peptides. acs.org The prevention of racemization during peptide synthesis is critical, and CE provides a sensitive method to detect and quantify even small amounts of undesired stereoisomers. acs.orgtiscali.cz
Methods based on micellar electrokinetic chromatography (MEKC) combined with chiral selectors, such as cyclodextrins (e.g., γ-cyclodextrin), have been developed to separate the enantiomers of Fmoc-protected amino acids. acs.orgresearchgate.net This allows for the verification of the enantiomeric purity of the starting material, this compound. The limit of detection for minor enantiomers can be as low as 0.05-0.2%. acs.orgtiscali.cz
Furthermore, CE can be used to analyze the final peptide product to determine the extent of racemization that may have occurred during the coupling steps of solid-phase peptide synthesis (SPPS). acs.orgtiscali.cz For dipeptides containing aromatic residues like phenylalanine, chiral discrimination is often effective, with the C-terminal amino acid playing a significant role in the separation. researchgate.net The use of dual-ligand systems in chiral ligand exchange capillary electrophoresis has also shown promise for the separation of various amino acid enantiomers. mdpi.com
Table 4: Parameters for Capillary Electrophoresis in Chiral Separations
| Parameter | Typical Conditions/Reagents | Purpose |
|---|---|---|
| Separation Technique | Micellar Electrokinetic Chromatography (MEKC) | Enhances separation of neutral and charged molecules |
| Chiral Selector | Cyclodextrins (e.g., γ-cyclodextrin, DM-β-CD) | Forms transient diastereomeric complexes with enantiomers acs.orgresearchgate.net |
| Background Electrolyte | Phosphate (B84403) buffer, Malonic acid-triethanolamine | Controls pH and electrophoretic mobility researchgate.net |
| Detection Limit | 0.05% - 0.2% for the minor enantiomer | Ensures high sensitivity for purity analysis acs.orgtiscali.cz |
Note: This table is interactive and based on data from the text.
Applications of Fmoc Phe Ser Tbu Oh in Complex Peptide Synthesis and Research
Synthesis of Linear Peptide Sequences and Analogues
The primary application of Fmoc-Phe-Ser(tBu)-OH is in the stepwise synthesis of linear peptides. As a dipeptide unit, it can accelerate the synthesis process and potentially overcome aggregation issues that can occur during the elongation of difficult sequences. The Fmoc/tBu chemistry is favored for its mild conditions, which are compatible with a wide range of amino acid functionalities. nih.govnih.gov
This compound and its constituent amino acids are integral to the synthesis of numerous biologically active peptides. A prominent example is Kisspeptin-10, a decapeptide that plays a crucial role in regulating reproductive function and has potential as a therapeutic agent. nih.govnih.gov The synthesis of Kisspeptin-10 (sequence: H-Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH₂) is accomplished using Fmoc-based solid-phase peptide synthesis. nih.gov In this process, orthogonally protected building blocks, including Fmoc-Ser(tBu)-OH and Fmoc-Phe-OH, are sequentially coupled to a solid support resin. nih.gov The tBu protecting group on the serine residue prevents unwanted side reactions at its hydroxyl group during chain elongation. peptide.com
Table 1: Protected Amino Acid Building Blocks Used in the Fmoc-SPPS of Kisspeptin-10
| Amino Acid Residue | Position | Fmoc-Protected Building Block Used in Synthesis nih.gov |
|---|---|---|
| Tyrosine | 1 | Fmoc-Tyr(tBu)-OH |
| Asparagine | 2, 4 | Fmoc-Asn(Trt)-OH |
| Tryptophan | 3 | Fmoc-Trp(Boc)-OH |
| Serine | 5 | Fmoc-Ser(tBu)-OH |
| Phenylalanine | 6, 10 | Fmoc-Phe-OH |
| Glycine | 7 | Fmoc-Gly-OH |
| Leucine | 8 | Fmoc-Leu-OH |
This table illustrates the specific protected amino acids, including the serine derivative, required for the successful assembly of the Kisspeptin-10 peptide chain.
Peptide libraries are powerful tools in drug discovery and biomedical research, allowing for the screening of millions of compounds to identify hits with desired biological activity. nih.gov The synthesis of these libraries is often performed using SPPS, where the efficiency and reliability of the chemistry are paramount. nih.gov The use of pre-formed dipeptide building blocks like this compound can be advantageous in constructing combinatorial peptide libraries. Incorporating a dipeptide in a single coupling step streamlines the synthesis, saves time and reagents, and can help to maintain the purity of the growing peptide chains, which is crucial when generating large and diverse libraries for screening purposes. chemimpex.com
Synthesis of Modified and Constrained Peptides
Beyond linear sequences, this compound is also employed in the synthesis of more complex, structurally constrained peptides. The stability of the tBu protecting group under various reaction conditions makes it compatible with numerous strategies for peptide modification and cyclization. peptide.com
Cyclic peptides often exhibit enhanced stability, target affinity, and proteolytic resistance compared to their linear counterparts. cem.de The synthesis of these structures frequently involves the on-resin cyclization of a linear precursor assembled via Fmoc/tBu SPPS. mdpi.com this compound can be incorporated into the linear sequence of such peptides. The Ser(tBu) group remains intact during orthogonal deprotection of other side chains used for cyclization (e.g., Mtt group on Lysine) and subsequent on-resin lactamization. mdpi.com For example, in the synthesis of cyclic analogues of Myelin Oligodendrocyte Glycoprotein (MOG), building blocks such as Fmoc-Phe-OH and Fmoc-Ser(tBu)-OH are used to build the linear chain before cyclization is performed. mdpi.com The tBu group is ultimately removed during the final acid cleavage step from the resin. peptide.commdpi.com
Branched peptides are synthetic constructs where one or more peptide chains are attached to the side chain of a core amino acid, typically lysine (B10760008). These structures are used in various applications, including as vaccine candidates and drug delivery vehicles. The synthesis of branched peptides relies on an orthogonal protection strategy. An amino acid like Fmoc-Lys(Boc)-OH or Fmoc-Lys(Mtt)-OH is incorporated into the main chain. peptide.commdpi.com The side-chain protecting group (e.g., Mtt) can be selectively removed while the peptide is still on the resin, leaving other acid-labile groups like Ser(tBu) intact. A second peptide chain can then be synthesized on the deprotected lysine side chain. The stability of the Ser(tBu) group on the Phe-Ser sequence ensures the integrity of the main chain while the branch is being constructed.
Post-translational modifications (PTMs) are crucial for the biological function of most proteins. wikipedia.org The chemical synthesis of peptides bearing PTMs is a vital research area. The hydroxyl group of serine is a common site for PTMs, most notably phosphorylation and glycosylation. nih.gov The Fmoc/tBu strategy is particularly well-suited for synthesizing such modified peptides due to its mild conditions. nih.gov The tert-butyl ether in Fmoc-Ser(tBu)-OH serves as a robust protecting group for the serine hydroxyl function during the entire peptide assembly. peptide.com This prevents the hydroxyl group from undergoing unwanted reactions. If a site-specific modification like phosphorylation is desired, a pre-phosphorylated building block can be used directly in the synthesis. Alternatively, the use of an orthogonal protecting group on serine that can be removed on-resin would allow for the site-specific introduction of a phosphate (B84403) group or sugar moiety while the Ser(tBu) groups elsewhere in the sequence remain protected. The stability of the tBu group is key to these advanced synthetic strategies. nih.govpeptide.com
Table 2: Common Post-Translational Modifications on Serine
| Modification Type | Biological Relevance nih.gov | Synthetic Strategy Consideration |
|---|---|---|
| Phosphorylation | Regulates cellular processes like cell cycle, growth, and signaling. | The Ser(tBu) group protects the hydroxyl during synthesis. Phosphorylation can be introduced using pre-made Fmoc-Ser(PO(OBzl)OH)-OH or through on-resin phosphorylation after selective deprotection. |
Role in Peptide Self-Assembly and Supramolecular Chemistry
The strategic placement of the fluorenylmethyloxycarbonyl (Fmoc) group on the N-terminus of amino acids and peptides provides a powerful tool for directing molecular self-assembly. The aromatic Fmoc moiety facilitates π-π stacking interactions, which, in conjunction with hydrogen bonding between the peptide backbones, drives the formation of ordered supramolecular structures. manchester.ac.ukacs.org These interactions are fundamental to the construction of novel biomaterials, including hydrogels with potential applications in tissue engineering and 3D cell culture. manchester.ac.uk The self-assembly process is highly dependent on factors such as the amino acid sequence, concentration, temperature, and pH. nih.govmdpi.com
Self-Assembled Structures from Fmoc-Ser(tBu)-OH Variants
Research into the self-assembly of N-terminally protected amino acids has revealed that even single residues can form complex, well-defined nanostructures. The Fmoc-protected variant of serine, Fmoc-Ser(tBu)-OH, demonstrates this phenomenon clearly. Studies have shown that this compound can self-assemble into distinct morphologies depending on the experimental conditions. chemrxiv.orgresearchgate.net
At lower concentrations, Fmoc-Ser(tBu)-OH tends to form flower-like assemblies. chemrxiv.orgchemrxiv.org As the concentration increases, a morphological transition occurs, leading to the formation of long, rod-like structures. chemrxiv.orgchemrxiv.org This behavior highlights the critical role of molecular concentration in dictating the final supramolecular architecture. The self-assembly is driven by a combination of π-π stacking of the Fmoc groups and hydrogen bonding capabilities of the serine residue. manchester.ac.ukacs.org
Influence on Morphological Transitions and Material Science Applications
The ability to control the morphology of self-assembled structures is of significant interest in material science and nanotechnology. researchgate.net The Fmoc-Ser(tBu)-OH compound serves as an excellent model for studying these controlled transitions. The shift from flower-like to rod-like structures is not only dependent on concentration but also on temperature. chemrxiv.orgchemrxiv.org
For instance, upon heating a solution of Fmoc-Ser(tBu)-OH at a higher concentration, the long rods can transform into large, flower-like structures, potentially due to a decrease in aggregation upon heating. chemrxiv.org Conversely, heating at lower concentrations can cause a transition from flower-like structures to small rods. chemrxiv.orgchemrxiv.org This controlled transformation between different morphologies is a key finding for designing novel self-assembled architectures. researchgate.net Such tunable materials have potential applications in the development of biocompatible hydrogels for drug delivery, tissue engineering, and as scaffolds for cell growth. acs.orgnih.gov
Table 1: Morphological Transitions of Self-Assembled Fmoc-Ser(tBu)-OH
| Condition | Concentration | Observed Morphology | Reference |
|---|---|---|---|
| Room Temperature | Low | Flower-like structures | chemrxiv.org, chemrxiv.org |
| Room Temperature | High | Long rod-like structures | chemrxiv.org, chemrxiv.org |
| Heated (70°C) | Low | Small rod-like structures | chemrxiv.org, chemrxiv.org |
| Heated (70°C) | High | Big flower-like structures | chemrxiv.org, chemrxiv.org |
Fragment Condensation and Convergent Peptide Synthesis Approaches
For the synthesis of large peptides and proteins, a convergent strategy known as fragment condensation is often employed. acs.org This approach involves the synthesis of smaller, protected peptide fragments, which are then coupled together in solution or on a solid support. acs.orgchempep.com This method can be more efficient than linear stepwise synthesis for long sequences, as it allows for the purification of intermediate fragments, leading to a purer final product. doi.org The Fmoc/tBu strategy is widely used for preparing these protected fragments. acs.orgnih.gov
Preparation of Protected Peptide Fragments for Ligation
The synthesis of fully protected peptide fragments is a key step in convergent synthesis. This requires a careful selection of protecting groups and linkers for solid-phase peptide synthesis (SPPS) that allow the peptide to be cleaved from the resin while keeping the side-chain protecting groups intact. acs.org
The tert-butyl (tBu) ether protecting group on the serine side chain of this compound is acid-labile. peptide.com When used in conjunction with highly acid-labile resins, such as 2-chlorotrityl (2-ClTrt) resin, it is possible to cleave the synthesized peptide fragment from the support using very mild acidic conditions (e.g., dilute acetic acid or trifluoroacetic acid). peptide.com These mild conditions are sufficient to cleave the peptide from the resin but are not strong enough to remove the tBu protecting group from the serine side chain or other tBu-based side-chain protecting groups. peptide.com Therefore, a protected fragment containing the Phe-Ser(tBu) sequence can be readily prepared using this compound in a standard Fmoc-SPPS protocol on a super-acid-labile resin. This protected fragment can then be purified and used as a building block in a subsequent fragment condensation step. acs.org
Native Chemical Ligation Strategies with this compound Derived Peptides
Native Chemical Ligation (NCL) is a powerful and widely used method for the total chemical synthesis of proteins. mdpi.com The process involves the reaction between two unprotected peptide fragments in an aqueous solution at neutral pH. nih.gov One fragment must possess a C-terminal thioester, and the other must have an N-terminal cysteine residue. youtube.com The reaction is highly chemoselective and results in the formation of a native peptide bond at the ligation site. mdpi.com
Peptide fragments derived from this compound can be incorporated into NCL strategies. To do this, a peptide sequence containing Phe-Ser(tBu) would first be synthesized via Fmoc-SPPS.
For the C-terminal fragment: The synthesis would be performed on a specific resin that allows for the generation of a C-terminal thioester upon cleavage. The Fmoc-based approach provides efficient access to such peptide thioesters. osti.gov
For the N-terminal fragment: The peptide would be synthesized to have a cysteine residue at its N-terminus. The resulting peptide fragment, containing the internal Phe-Ser(tBu) sequence, would be cleaved from the resin and deprotected.
These two fragments can then be ligated via NCL. The side-chain tBu group on serine would be removed during the final deprotection and cleavage step, yielding the native peptide sequence. This combination of Fmoc-SPPS to create specific fragments and NCL for their assembly allows for the synthesis of large, complex proteins that would be difficult to produce through other methods. mdpi.comnih.gov
Challenges and Future Research Directions
Addressing "Difficult Sequences" and Aggregation Phenomena in Fmoc-Phe-Ser(tBu)-OH Incorporating Peptides
The incorporation of this compound into a growing peptide chain is not always a straightforward process. The inherent properties of the amino acid residues and the elongating peptide can lead to synthetic challenges, most notably the formation of "difficult sequences" and aggregation.
Difficult sequences often arise from strong inter-chain and intra-chain hydrogen bonding within the growing peptide, which can hinder the accessibility of the N-terminus for the next coupling step. This phenomenon is particularly prevalent in sequences containing hydrophobic residues or those prone to forming stable secondary structures like β-sheets on the solid-phase support. The Phe-Ser dipeptide unit itself can contribute to these interactions.
Strategies to Overcome Peptide Aggregation During Synthesis
To mitigate aggregation during solid-phase peptide synthesis (SPPS), several strategies have been developed. These include:
Chaotropic Agents and High-Temperature Synthesis: The addition of chaotropic agents, such as certain salts, can disrupt the hydrogen bonding networks that lead to aggregation. Similarly, performing the synthesis at elevated temperatures can provide the necessary energy to break these bonds and improve reaction kinetics.
"Difficult Sequence" Disrupting Reagents: The use of specialized reagents designed to interfere with secondary structure formation is a common approach. These can include isonitrile or other backbone-modifying groups.
Solvent Optimization: The choice of solvent can significantly impact peptide solvation and aggregation. The use of "magic mixtures" containing solvents like N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), and N-methyl-2-pyrrolidone (NMP) in varying ratios can help to maintain the peptide chain in a more accessible, solvated state.
Development of Novel Protecting Group Strategies and Linkers Compatible with this compound
The standard Fmoc/tBu strategy, while robust, is not without its limitations. The development of new protecting groups and linker technologies compatible with this compound is an active area of research aimed at improving synthesis efficiency and expanding the scope of accessible peptides.
Future directions include the exploration of more labile or orthogonal protecting groups that can be removed under milder conditions, thereby reducing the risk of side reactions. Innovations in linker technology are focused on creating linkers with enhanced stability during synthesis but which allow for efficient and clean cleavage of the final peptide product.
Advancements in Automated and High-Throughput Synthesis Methodologies
The demand for synthetic peptides in research and drug discovery has driven significant advancements in automated synthesis platforms. These systems enable the rapid and parallel synthesis of numerous peptides, which is invaluable for screening libraries and structure-activity relationship (SAR) studies. The compatibility of this compound with these automated synthesizers is crucial for its continued utility.
Future advancements will likely focus on integrating real-time monitoring of coupling and deprotection steps. This will allow for automated adjustments to reaction conditions to overcome challenges like those posed by difficult sequences, leading to higher purities and yields in a high-throughput manner.
Expansion of Green Chemistry Principles in Industrial and Academic Production
The principles of green chemistry are increasingly being applied to peptide synthesis to reduce its environmental impact. For the production and use of this compound, this translates to several key areas of development:
Safer Solvents: Research is ongoing to replace traditional, hazardous solvents like DMF and DCM with more environmentally benign alternatives.
Atom Economy: Improving the efficiency of coupling reactions to minimize waste is a central tenet. This includes the development of more effective coupling reagents that lead to higher yields and fewer byproducts.
Computational Chemistry and Modeling in this compound Based Peptide Research
Computational tools are becoming indispensable in modern peptide research. Molecular modeling and simulations can provide valuable insights into the behavior of peptides containing the Phe-Ser(tBu) motif. These methods can be used to:
Predict Aggregation Propensity: By simulating the conformational landscape of a peptide sequence, researchers can predict its likelihood of aggregation during synthesis. This allows for the proactive implementation of strategies to mitigate this issue.
Guide Sequence Design: Computational models can help in the design of peptide sequences with desired structural and functional properties while minimizing synthetic challenges.
Understand Peptide-Target Interactions: For peptides designed as therapeutics or diagnostics, molecular docking and dynamics simulations can elucidate the binding mode and affinity for their biological targets.
Emerging Applications in Drug Discovery, Diagnostics, and Biomaterials
The unique structural and chemical properties imparted by the Phe-Ser motif make peptides incorporating this compound valuable in a range of applications.
Q & A
Q. How should Fmoc-Phe-Ser(tBu)-OH be handled to ensure solubility in solid-phase peptide synthesis (SPPS)?
Methodological Answer: To optimize solubility:
- Solvent Selection: Use DMSO (≥38.3 mg/mL) or ethanol (≥97.4 mg/mL) as primary solvents .
- Heating and Sonication: Warm the solution to 37°C and use ultrasonic agitation to disperse aggregates and improve dissolution rates .
- Concentration Adjustment: Prepare stock solutions at 10–50 mM in DMSO, ensuring compatibility with resin swelling properties in SPPS .
Q. What are the recommended storage conditions for this compound to maintain stability during long-term research use?
Methodological Answer:
- Short-Term Storage: Store at room temperature (RT) in a desiccator to minimize hydrolysis of the tert-butyl (tBu) protecting group .
- Long-Term Storage: Aliquot and store at -20°C (1 month stability) or -80°C (6 months stability) to prevent degradation; avoid repeated freeze-thaw cycles .
- Quality Monitoring: Regularly verify purity via HPLC (≥98% purity threshold) and compare against Certificate of Analysis (COA) data .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency of this compound in SPPS to minimize incomplete reactions?
Methodological Answer:
- Activation Reagents: Use HATU/DIC or HBTU/HOAt for efficient activation, particularly for sterically hindered residues like Ser(tBu) .
- Double Coupling: Implement two sequential couplings (1–2 hours each) with fresh reagents to address low reactivity .
- Real-Time Monitoring: Employ Kaiser or chloranil tests to detect unreacted amines, adjusting molar ratios (3–5 equivalents) as needed .
Q. What analytical methods are recommended to confirm the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- HPLC Analysis: Use a C18 column with gradient elution (0.1% TFA in water/acetonitrile) to assess purity (≥98%) and detect impurities .
- Mass Spectrometry (MS): Confirm molecular weight (MW: 526.62 g/mol) via ESI-MS or MALDI-TOF to validate structural integrity .
- TLC Validation: Monitor reaction progress using silica plates (chloroform/methanol/acetic acid) with UV visualization .
Q. How should researchers address contradictions in solubility data between literature sources for this compound?
Methodological Answer:
- Empirical Testing: Systematically test solubility in DMSO, DMF, and ethanol under varying temperatures (RT vs. 37°C) and sonication durations .
- Batch-Specific Variability: Cross-reference COA data from suppliers to account for batch-dependent solubility differences .
- Solvent Additives: Explore co-solvents (e.g., 1–5% v/v DIEA in DMF) to enhance solubility in challenging SPPS conditions .
Q. What strategies mitigate racemization risks during the incorporation of this compound into peptide chains?
Methodological Answer:
- Low-Temperature Coupling: Perform reactions at 0–4°C to reduce base-induced racemization .
- Mild Deprotection: Use 20% piperidine in DMF for Fmoc removal, limiting exposure time (<5 minutes per cycle) .
- Chiral Purity Checks: Analyze diastereomer formation via chiral HPLC or circular dichroism (CD) spectroscopy post-synthesis .
Q. How can steric hindrance from the tert-butyl group in Ser(tBu) impact peptide chain elongation, and how is this addressed?
Methodological Answer:
- Resin Selection: Use low-loading resins (0.2–0.4 mmol/g) to reduce steric crowding during coupling .
- Extended Reaction Times: Increase coupling durations (2–4 hours) for residues adjacent to Ser(tBu) to ensure complete incorporation .
- Microwave-Assisted SPPS: Apply controlled microwave heating (50°C, 10–20 W) to enhance reaction kinetics in sterically challenging sequences .
Data Contradiction Analysis
Q. How should conflicting recommendations for storage temperatures (-20°C vs. RT) be resolved?
Methodological Answer:
- Stability Studies: Conduct accelerated degradation tests (e.g., 40°C/75% RH for 2 weeks) to compare impurity profiles under RT vs. frozen conditions .
- Batch-Specific Protocols: Adhere to COA guidelines from the supplier (e.g., GLPBIO vs. Novabiochem) to align with validated stability data .
- In-Use Monitoring: Track purity via HPLC after each freeze-thaw cycle to determine optimal storage conditions for specific research workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
